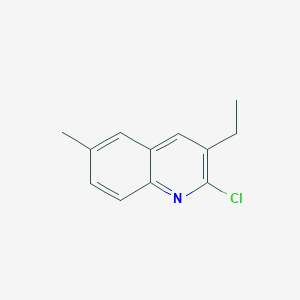

2-Chloro-3-ethyl-6-methylquinoline

Description

Historical and Contemporary Significance of the Quinoline (B57606) Core in Chemical Sciences

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govmdpi.com Its name is derived from quinine, a naturally occurring quinoline alkaloid found in the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. numberanalytics.comresearchgate.net This historical connection to medicine foreshadowed the immense therapeutic potential of the quinoline scaffold. nih.gov

In contemporary science, the quinoline core is recognized as a "privileged scaffold," a framework that can bind to a wide range of biological targets, making it a frequent starting point in drug discovery. researchgate.netnih.govnih.govmdpi.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and functional materials like dyes and pigments. numberanalytics.com The enduring relevance of quinoline chemistry is demonstrated by the continuous effort to develop new synthetic methods and explore the vast chemical space of its derivatives. researchgate.netrsc.org

Strategic Importance of Substituted Quinoline Scaffolds as Versatile Building Blocks

The strategic importance of the quinoline scaffold lies in its versatility and the ability to be functionalized at multiple positions around the ring system. nih.govrsc.org This allows chemists to systematically modify its structure to fine-tune physicochemical properties and biological activity. orientjchem.org The introduction of different substituents can significantly alter a molecule's efficacy, target selectivity, and pharmacological profile. rsc.org

This adaptability makes substituted quinolines exceptional building blocks in the design and synthesis of novel therapeutic agents. nih.govnih.gov The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, enabling the creation of diverse molecular architectures with potential applications in treating a wide array of diseases. rsc.orgresearchgate.net

Research Focus and Rationale for 2-Chloro-3-ethyl-6-methylquinoline Studies

The compound this compound (CAS No. 132118-29-7) represents a specific, strategically substituted quinoline scaffold. chemicalbook.com While detailed research on this exact molecule is not extensively published, the rationale for its study can be inferred from the known reactivity and influence of its constituent functional groups.

The key features of this molecule that make it a target of interest for synthetic and medicinal chemists are:

The 2-Chloro Group: The chlorine atom at the C-2 position of the quinoline ring is a versatile synthetic handle. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., amines, ethers, thiols). This reactivity is fundamental for creating libraries of new derivatives for biological screening. For instance, similar 2-chloroquinolines are used as key intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net

The 3-Ethyl and 6-Methyl Groups: The alkyl groups on the quinoline core, such as the ethyl group at the C-3 position and the methyl group at the C-6 position, play a crucial role in modulating the molecule's properties. These groups influence the compound's lipophilicity, steric profile, and metabolic stability. Research on other substituted quinolines has shown that the nature and position of such alkyl groups can be critical for biological activity, enhancing binding affinity to specific targets. acs.org For example, modifications at the 6-position of the quinoline core have been shown to be crucial for enhancing the binding affinity of inhibitors for certain enzymes. acs.org

Therefore, this compound is a valuable intermediate, providing a platform for generating novel compounds with potentially enhanced or novel biological activities.

Overview of Key Academic Research Areas within Quinoline Derivatives

The versatility of the quinoline scaffold has led to its investigation across a broad spectrum of academic and industrial research areas. rsc.org Its derivatives have been studied for a multitude of potential therapeutic applications due to their wide range of biological activities. researchgate.netnih.govresearchgate.net

Key research areas include:

Anticancer Activity: Many quinoline derivatives have been synthesized and evaluated as potential anticancer agents, with some showing the ability to induce apoptosis (programmed cell death) in cancer cells. orientjchem.orgrsc.org

Antimalarial Activity: Continuing the legacy of quinine, the development of new quinoline-based antimalarial drugs remains a critical area of research, especially in light of growing drug resistance. nih.govresearchgate.netrsc.org

Antimicrobial and Antifungal Activity: The quinoline core is present in numerous compounds with potent activity against various bacterial and fungal strains. researchgate.netresearchgate.net

Anti-inflammatory and Antioxidant Activity: Researchers have explored quinoline derivatives for their potential to combat inflammation and oxidative stress, which are implicated in many chronic diseases. nih.govnih.gov

Neuroprotective Potential: There is growing interest in quinoline derivatives as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, due to their antioxidant properties and ability to interact with relevant enzymes. nih.gov

Antiviral Activity: The scaffold has also been incorporated into molecules designed to inhibit viral replication, including activity against HIV. rsc.org

The extensive research into these diverse applications underscores the status of the quinoline ring as a privileged and indispensable scaffold in medicinal chemistry. researchgate.netrsc.org

Data Tables

Physicochemical Properties of a Related Precursor: 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043)

Since detailed experimental data for this compound is not widely available, the properties of a structurally similar and potential synthetic precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde, are presented below.

| Property | Value | Source(s) |

| CAS Number | 73568-27-1 | echemi.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₈ClNO | echemi.comsigmaaldrich.comnih.gov |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Yellow to off-white solid | rlavie.com |

| Melting Point | 123 °C | echemi.com |

| Boiling Point | 350.8 °C at 760 mmHg | echemi.com |

| Density | 1.3 g/cm³ | echemi.com |

Structure

3D Structure

Properties

CAS No. |

1031928-08-1 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-chloro-3-ethyl-6-methylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

InChI Key |

JDQHOPWCOILCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Ethyl 6 Methylquinoline and Analogues

Building the 2-Chloroquinoline (B121035) Core

A crucial step in the synthesis of the target compound is the formation of the 2-chloroquinoline framework. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose. ijsr.netthieme-connect.com

Vilsmeier-Haack Cyclization: A Gateway to 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction provides a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. niscpr.res.inresearchgate.net The reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org The N-arylacetamide then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization, which is an electrophilic substitution on the aromatic ring. Subsequent elimination and hydrolysis during workup lead to the formation of the 2-chloro-3-formylquinoline. ijsr.net The reaction is regioselective and generally provides good yields, particularly with N-arylacetamides bearing electron-donating groups. niscpr.res.inresearchgate.net

The general reaction scheme is as follows: N-Arylacetamide + Vilsmeier Reagent (POCl₃/DMF) → 2-Chloro-3-formylquinoline niscpr.res.in

Incorporating the C-6 Methyl Group

To synthesize the target compound, 2-chloro-3-ethyl-6-methylquinoline, the starting N-arylacetamide must contain a methyl group at the para-position of the aniline (B41778) ring. The synthesis begins with the acylation of p-toluidine (B81030) to form N-(4-methylphenyl)acetamide. researchgate.net This substituted acetanilide (B955) is then subjected to the Vilsmeier-Haack reaction. The presence of the methyl group at the C-6 position of the resulting quinoline (B57606) is thus predetermined by the choice of the starting aniline derivative. researchgate.netacs.org 6-methylquinoline (B44275) has also been used in the synthesis of fluorescent dyes. sigmaaldrich.com

Installing the C-3 Ethyl Moiety

With the 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) intermediate in hand, the next critical step is the introduction of the ethyl group at the C-3 position. This can be achieved through various synthetic transformations of the C-3 carbaldehyde group.

Reduction and Derivatization of the C-3 Carbaldehyde

A common and effective strategy to introduce the ethyl group is through a two-step reduction process. The first step involves the reduction of the aldehyde group to a hydroxymethyl group. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org Subsequent transformation of the resulting alcohol is necessary to arrive at the ethyl group.

Another approach involves the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. d-nb.infomasterorganicchemistry.com The 2-chloro-3-formylquinoline can be reacted with a suitable phosphorus ylide, such as ethyltriphenylphosphonium bromide, in the presence of a strong base. This would form a 2-chloro-3-vinylquinoline intermediate. Subsequent catalytic hydrogenation of the vinyl group would yield the desired 2-chloro-3-ethylquinoline.

A summary of potential reduction and derivatization pathways is presented in the table below:

| Precursor | Reagents/Conditions | Intermediate | Reagents/Conditions | Final Product |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | 1. NaBH₄2. Tosyl chloride, pyridine | (2-Chloro-6-methylquinolin-3-yl)methanol | 1. LiAlH₄ | This compound |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Ethyltriphenylphosphonium bromide, base (e.g., n-BuLi) | 2-Chloro-6-methyl-3-vinylquinoline | H₂, Pd/C | This compound |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | 1. Hydrazine2. Base (e.g., KOH), heat (Wolff-Kishner reduction) | This compound |

Direct Alkylation and Coupling Strategies

While less common for this specific transformation, direct C-H alkylation or cross-coupling reactions at the C-3 position of the quinoline ring represent a more atom-economical approach. However, achieving regioselectivity at the C-3 position in the presence of other reactive sites can be challenging. Recent advances in transition-metal-catalyzed C-H activation could potentially offer a direct route. researchgate.netrsc.org For instance, a directed C-H functionalization strategy might be employed, although this would likely require modification of the starting material to include a directing group.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthetic route to this compound can be significantly influenced by the optimization of reaction conditions and the choice of catalyst systems. rsc.org

For the Vilsmeier-Haack reaction, key parameters to optimize include the molar ratio of the substrate to the Vilsmeier reagent, the reaction temperature, and the reaction time. niscpr.res.inresearchgate.net Studies have shown that varying the molar proportion of POCl₃ and adjusting the temperature can impact the yield of the 2-chloro-3-formylquinoline. niscpr.res.in

In the subsequent reduction or olefination steps, the choice of catalyst is crucial. For hydrogenation of a vinyl intermediate, catalysts such as palladium on carbon (Pd/C) are commonly used. The catalyst loading, hydrogen pressure, and solvent can all be optimized to ensure complete and clean conversion. For Wittig-type reactions, the choice of base and solvent system is critical to ensure the efficient generation of the ylide and its subsequent reaction with the aldehyde.

Recent research has also explored the use of various catalyst systems, including metal-based catalysts and even biocatalysts, to improve the efficiency and environmental friendliness of quinoline synthesis. nih.govacs.orgrsc.org While not directly applied to the synthesis of this compound in the reviewed literature, these advanced catalytic methods could be adapted to optimize the synthesis of this and related compounds.

Solvent Effects and Temperature Control in Quinoline Synthesis

The synthesis of quinoline derivatives is significantly influenced by the choice of solvent and the precise control of reaction temperature. These parameters can dictate reaction rates, yields, and even the regioselectivity of certain transformations.

In classical quinoline syntheses, such as the Friedländer reaction, the solvent's polarity and boiling point are critical. For instance, high-boiling point solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the high temperatures required for cyclization. acs.org Research has shown that in some cases, DMSO provides superior results compared to DMF or other less basic solvents like tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane. acs.org The use of ionic liquids as both solvent and catalyst has also emerged as a greener alternative to traditional organic solvents, sometimes allowing for solvent-free conditions and shorter reaction times. nih.gov

Temperature control is paramount for managing reaction kinetics and minimizing side product formation. Microwave-assisted synthesis has gained traction as a method to achieve rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govcore.ac.uk For example, the microwave-assisted Friedländer synthesis of quinolines has been successfully demonstrated, highlighting the efficiency of this technique. mdpi.com

The following table summarizes the impact of different solvents on a representative quinoline synthesis, illustrating the critical role of the reaction medium.

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| DMSO | HCl | Ambient | High | acs.org |

| DMF | HCl | Ambient | Lower than DMSO | acs.org |

| THF | HCl | Ambient | Low | acs.org |

| Toluene | Not specified | Not specified | Increased yield | researchgate.net |

| Ethanol (B145695) | Nafion NR50 | Microwave | Not specified | mdpi.com |

Role of Lewis Acids and Transition Metal Catalysts in Functionalization

The introduction of specific functional groups onto the quinoline ring is a key step in the synthesis of this compound and its analogs. This is often achieved through the use of Lewis acids and transition metal catalysts, which can activate the substrate and facilitate bond formation with high selectivity. acs.org

Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), indium(III) chloride (InCl₃), and ytterbium(III) triflate (Yb(OTf)₃) are frequently used to catalyze the cyclization step in quinoline synthesis. acs.orgresearchgate.net They function by coordinating to carbonyl groups, thereby activating them towards nucleophilic attack. For instance, the Friedländer synthesis can be efficiently catalyzed by various Lewis acids. researchgate.netmdpi.com

Transition metal catalysts, particularly those based on palladium, rhodium, cobalt, nickel, and copper, are instrumental in the C-H functionalization of pre-formed quinoline rings. acs.orgacs.orgnih.govorganic-chemistry.org These methods provide a direct and atom-economical way to introduce substituents at specific positions. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the introduction of aryl and alkyl groups. Rhodium and cobalt catalysts have also been shown to be effective for the C-H activation and subsequent annulation reactions to form the quinoline core. mdpi.com

The table below provides examples of catalysts used in the synthesis and functionalization of quinolines.

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂ | C-H Arylation | Quinoline N-oxide | C2-Arylquinoline | nih.gov |

| [RhCl(CO)₂]₂ | C-H Arylation | Quinoline | C2-Arylquinoline | nih.gov |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-Aminoaryl alcohol and ketone | Substituted quinoline | organic-chemistry.org |

| Ni Nanoparticles | Friedländer Annulation | 2-Aminoaryl ketone and ketone | Polysubstituted quinoline | acs.org |

| Cu-TEMPO | Dehydrogenation/C-H Functionalization | Not specified | Alkylated quinoline | researchgate.net |

| SnCl₂ | Reduction/Cyclization | o-Nitrobenzaldehyde and ketone | Substituted quinoline | core.ac.uk |

| TiCl₄ | Friedländer Synthesis | Imines and enolizable carbonyls | Substituted quinoline | acs.org |

| Yb(OTf)₃ | Friedländer Synthesis | Imines and enolizable carbonyls | Substituted quinoline | acs.org |

Advanced Techniques for Product Isolation and Purification

The successful synthesis of this compound necessitates robust methods for its isolation from the reaction mixture and subsequent purification to achieve the desired level of purity.

Chromatographic Separations (e.g., Column, TLC)

Chromatographic techniques are indispensable for the purification of quinoline derivatives. nih.gov Thin-layer chromatography (TLC) is routinely used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Column chromatography is the most common method for purifying the crude product. rsc.orgias.ac.innih.govacs.org Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govrsc.orgias.ac.in The polarity of the eluent is carefully optimized to achieve effective separation of the desired product from unreacted starting materials, byproducts, and catalysts. For instance, a mixture of n-hexane and ethyl acetate is a frequently reported eluent system for the purification of substituted quinolines. rsc.org

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds. nih.gov The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

For quinoline derivatives, common recrystallization solvents include ethanol, methanol (B129727), and mixtures of solvents like petroleum ether and ethyl acetate. nih.govgoogle.com The process often involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. In some cases, single crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of a solution of the purified compound. nih.govnih.govresearchgate.net

Chemical Transformations and Derivatization Chemistry of 2 Chloro 3 Ethyl 6 Methylquinoline

Reactivity of the C-2 Chloro Substituent in Nucleophilic Displacement Reactions

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution. This heightened reactivity is analogous to that of 2- and 4-halopyridines, stemming from the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. wikipedia.org This activation facilitates its displacement by a variety of nucleophiles.

The C-2 chloro group can be readily displaced by nitrogen and oxygen nucleophiles to yield 2-amino and 2-alkoxy derivatives, respectively.

Amination: The reaction with various primary and secondary amines, often catalyzed by a palladium complex in what is known as the Buchwald-Hartwig amination, provides a direct route to 2-aminoquinolines. For instance, the amination of related 2-chloroquinolines can be achieved using amines in the presence of a palladium catalyst and a base. acs.orgorganic-chemistry.org The use of lithium bis(trimethylsilyl)amide can serve as an ammonia (B1221849) equivalent to introduce a primary amino group. organic-chemistry.org These reactions are crucial for building scaffolds for biologically active compounds. acs.org

Alkoxylation: Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of the corresponding 2-alkoxyquinolines. These reactions typically proceed under thermal conditions in the respective alcohol as a solvent. The Cannizzaro reaction of related 2-chloro-3-formylquinolines in the presence of sodium hydroxide (B78521) in methanol (B129727) has been shown to yield 2-methoxy derivatives, indicating the susceptibility of the C-2 position to alkoxylation.

Table 1: Representative Nucleophilic Displacement Reactions at C-2

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Amination | R¹R²NH | 2-Amino-3-ethyl-6-methylquinoline | Pd catalyst, base (e.g., NaOtBu) |

| Alkoxylation | R-OH / Base | 2-Alkoxy-3-ethyl-6-methylquinoline | Heat, alcohol solvent |

Cross-Coupling Reactions for C-C Bond Formation

The C-2 chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloroquinoline (B121035) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This method is highly versatile for introducing aryl, heteroaryl, or alkyl groups at the C-2 position. The selection of ligands for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive chloro-substrates. princeton.edu

Heck-Mizoroki Coupling: The Heck reaction couples the 2-chloroquinoline with an alkene to form a new substituted alkene at the C-2 position. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. It typically proceeds with high trans selectivity. organic-chemistry.org

Other Couplings: Other notable cross-coupling reactions applicable to this system include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes to introduce alkynyl groups). wikipedia.org These reactions expand the range of possible C-2 functionalizations.

Table 2: C-C Bond Forming Cross-Coupling Reactions at C-2

| Reaction Name | Coupling Partner | Catalyst System | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base | C-C (Aryl, Alkyl) |

| Heck-Mizoroki | Alkene | Pd(0) complex, Base | C=C (Alkene) |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex | C-C (Aryl, Vinyl) |

| Negishi | R-Zn-X | Pd(0) or Ni(0) complex | C-C (Alkyl, Aryl) |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex, Base | C≡C (Alkyne) |

Functional Group Interconversions Involving the C-3 Ethyl Group

The ethyl group at the C-3 position offers opportunities for side-chain modifications, primarily through reactions at the benzylic carbon.

The benzylic methylene (B1212753) group of the C-3 ethyl substituent is susceptible to oxidation. Controlled oxidation can yield either the corresponding ketone (3-acetyl-2-chloro-6-methylquinoline) or, under more vigorous conditions, the carboxylic acid (2-chloro-6-methylquinoline-3-carboxylic acid).

Oxidation to Ketones: A variety of oxidizing agents can selectively convert the benzylic CH₂ group to a carbonyl group. mdpi.com Reagents such as chromium trioxide (CrO₃), manganese dioxide (MnO₂), or catalytic systems involving transition metals with co-oxidants like tert-butyl hydroperoxide (TBHP) are effective for this transformation. mdpi.combeilstein-journals.org Photocatalytic methods using visible light and molecular oxygen also represent a greener alternative for benzylic oxidation. mdpi.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can oxidize the entire ethyl side-chain to a carboxylic acid group. orientjchem.orgorganic-chemistry.orglibretexts.org This transformation provides a key intermediate for further derivatization, such as amide or ester formation. google.com

Table 3: Oxidation of the C-3 Ethyl Group

| Product | Reagent(s) | Conditions |

|---|---|---|

| 3-Acetyl-2-chloro-6-methylquinoline | CrO₃, H₅IO₆ | MeCN, wet |

| 3-Acetyl-2-chloro-6-methylquinoline | CuCl₂·2H₂O, TBHP | Air |

| 2-Chloro-6-methylquinoline-3-carboxylic acid | KMnO₄ | Heat, basic |

Halogenation and Alkylation of the Ethyl Chain

The benzylic protons on the ethyl group can also be substituted via radical pathways.

Halogenation: Benzylic halogenation can be achieved using reagents that generate halogen radicals, such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). orgoreview.compearson.com This would selectively introduce a bromine atom at the benzylic position to form 2-chloro-3-(1-bromoethyl)-6-methylquinoline, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Alkylation: While less common, side-chain alkylation of the ethyl group is theoretically possible. This could potentially be achieved by first deprotonating the benzylic position with a strong base to form an anion, which is then reacted with an alkyl halide. google.comyoutube.com However, controlling regioselectivity and avoiding competing reactions could be challenging.

Chemical Modifications at the C-6 Methyl Group

The methyl group on the carbocyclic ring is generally less reactive than the substituents on the heterocyclic ring. However, recent advances in C-H activation chemistry have provided tools to functionalize such seemingly inert positions.

Transition metal-catalyzed C-H activation offers a powerful strategy for the direct functionalization of the C-6 methyl group. mdpi.comnih.gov Catalysts based on rhodium or palladium can selectively activate the C(sp³)-H bonds of the methyl group, allowing for the introduction of various functionalities. nih.govacs.org For example, studies on related methylquinolines have shown that C-H activation can lead to arylation, alkylation, or acetoxylation at the methyl position. While these methods have been more extensively studied for methyl groups at other positions (e.g., C-2 or C-8), the underlying principles are applicable to the C-6 position. nih.govmdpi.com Such transformations would lead to the formation of 6-(substituted methyl) derivatives, significantly expanding the structural diversity accessible from the parent molecule.

Benzylic Bromination and its Selectivity

Benzylic bromination of the 6-methyl group on the 2-chloro-3-ethyl-6-methylquinoline core represents a key step for further functionalization. This reaction is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions, such as with a radical initiator like dibenzoyl peroxide or through photocatalysis. thieme-connect.comnih.gov However, the selectivity of this reaction can be a significant challenge.

In a study on a related quinoline derivative, 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline, an attempted benzylic bromination at the C-6 methyl group using NBS and dibenzoyl peroxide under photocatalytic conditions did not yield the expected product. nih.gov Instead, an unexpected conversion of the acetal (B89532) function at the C-3 position to a 2-bromoethyl ester occurred. nih.gov This highlights that the reaction conditions must be carefully optimized to favor the desired benzylic bromination over potential side reactions involving other functional groups present on the quinoline ring. The outcome suggests that the reactivity of substituents on the quinoline nucleus can be influenced by the nature of other groups present, a crucial consideration for synthetic design.

Factors influencing the selectivity of benzylic bromination include the choice of solvent and the method of initiation. For instance, in other heterocyclic systems like quinazolinones, photo-initiated reactions with NBS in dichloromethane (B109758) have been shown to provide higher selectivity for benzylic bromination compared to thermally initiated reactions in chlorobenzene.

Oxidation to Carboxylic Acids or Aldehydes

The alkyl groups of this compound can be oxidized to introduce valuable carboxylic acid or aldehyde functionalities. The oxidation of the 6-methyl group would lead to 2-chloro-3-ethylquinoline-6-carboxylic acid or 2-chloro-3-ethylquinoline-6-carbaldehyde. Similarly, the 3-ethyl group could potentially be oxidized.

While direct oxidation of this compound is not extensively documented, the oxidation of related quinoline derivatives provides insight into feasible synthetic routes. For instance, the oxidation of a formyl group at the 3-position of a quinoline ring to a carboxylic acid is a known transformation. The synthesis of ethyl 2-chloro-6-methylquinoline-3-carboxylate has been achieved from 2-chloro-3-formyl-6-methylquinoline using sodium cyanide and activated manganese dioxide in ethanol (B145695). This represents the oxidation of an aldehyde to an ester.

Furthermore, the Cannizzaro reaction of 2-chloro-3-formylquinolines, which involves disproportionation of the aldehyde to a primary alcohol and a carboxylic acid, has been investigated. iipseries.org This reaction, however, also resulted in methoxylation at the 2-position, indicating the reactive nature of the chloro-substituent under these conditions. iipseries.org The formation of 2-chloro-6-methylquinoline-3-carboxylic acid is a plausible transformation, and this compound is a known chemical entity.

Annulation and Ring-Closing Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. Annulation and ring-closing reactions, often utilizing derivatives of the parent compound, can lead to the formation of polycyclic quinoline derivatives with diverse pharmacological potential.

Synthesis of Polycyclic Quinoline Derivatives (e.g., Azetidinones, Pyrazoles, Thiazoles)

The derivatization of this compound, particularly through modification of the ethyl group to a more reactive handle like a formyl group (to give 2-chloro-3-formyl-6-methylquinoline), opens up pathways to a variety of fused heterocycles.

Azetidinones: The synthesis of quinoline-substituted β-lactams (azetidin-2-ones) is a notable transformation. Typically, this involves the reaction of a Schiff base, derived from a quinoline aldehyde, with chloroacetyl chloride in the presence of a base like triethylamine. nih.govrsc.org For example, 2-chloro-3-formyl-6-methylquinoline can be condensed with an aromatic primary amine to form a Schiff base, which then undergoes cyclocondensation with chloroacetyl chloride to yield the corresponding 1,3,4-substituted 2-azetidinone. rsc.orgnih.gov

Pyrazoles: Pyrazole rings can be fused or attached to the quinoline core. One common method involves the condensation of a chalcone (B49325) derivative of a quinoline aldehyde with hydrazine (B178648) or its derivatives. For instance, 2-chloro-3-formyl-6-methylquinoline can be condensed with an acetophenone (B1666503) to form a chalcone, which can then be cyclized with hydrazinecarbothioamide to yield a quinolinyl-pyrazole-1-carbothioamide. nih.gov

Thiazoles: Thiazole moieties can also be introduced. Following the formation of quinolinyl-pyrazole-1-carbothioamides as described above, these intermediates can be further reacted with reagents like ethyl bromoacetate (B1195939) to construct a thiazol-4(5H)-one ring fused to the pyrazole. nih.gov Another approach involves the reaction of a quinoline derivative containing a thiosemicarbazone with an α-haloketone.

| Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Azetidinones | Cyclocondensation of a Schiff base with chloroacetyl chloride. | Schiff base from 2-chloro-3-formyl-6-methylquinoline and an amine, chloroacetyl chloride, triethylamine. | nih.govrsc.orgnih.gov |

| Pyrazoles | Cyclization of a quinoline-chalcone with a hydrazine derivative. | Chalcone from 2-chloro-3-formyl-6-methylquinoline and an acetophenone, hydrazine hydrate (B1144303) or thiosemicarbazide. | nih.gov |

| Thiazoles | Reaction of a quinolinyl-pyrazole-1-carbothioamide with an α-halo ester. | Quinolinyl-pyrazole-1-carbothioamide, ethyl bromoacetate. | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Derivatives of this compound, such as the corresponding aldehyde, are excellent substrates for MCRs, enabling rapid access to a wide range of structurally diverse scaffolds. nih.govnih.gov

One example is the three-component reaction of a 2-chloroquinoline-3-carbaldehyde, an amine, and a source of cyanide (e.g., trimethylsilyl (B98337) cyanide) in a Strecker-type reaction to produce α-amino nitriles. These intermediates can then be further elaborated.

Another significant MCR is the synthesis of dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones. nih.gov This reaction involves the one-pot condensation of a substituted 2-chloro-3-formylquinoline, a 6-aminopyrimidine-2,4(1H,3H)-dione, and a 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol catalyzed by L-proline. nih.gov The use of MCRs provides an efficient and atom-economical approach to generating libraries of complex quinoline-based compounds for biological screening.

| Reaction Name/Type | Components | Product Scaffold | Reference |

|---|---|---|---|

| Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione synthesis | 2-Chloro-3-formylquinoline, 6-aminopyrimidine-2,4(1H,3H)-dione, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Fused pentacyclic system | nih.gov |

| Thiazolidinone synthesis | 2-Chloro-3-formylquinoline, aniline (B41778), 2-mercaptoacetic acid | Quinolinyl-thiazolidinone | nih.gov |

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which often exhibit distinct biological activities. While specific studies on the stereoselective derivatization of this compound are not widely reported, general principles of asymmetric synthesis involving the quinoline scaffold can be applied.

The introduction of chirality can be achieved through several strategies. One approach is the use of chiral catalysts in reactions involving prochiral substrates derived from this compound. For example, the asymmetric reduction of a ketone derived from the ethyl or methyl group could yield a chiral alcohol.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a derivative of the quinoline, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

Furthermore, chiral ligands containing a quinoline motif have been successfully employed in asymmetric catalysis, demonstrating the compatibility of the quinoline scaffold with chiral environments. thieme-connect.comresearchgate.net For instance, chiral Ti(IV) complexes have been used to catalyze asymmetric Diels-Alder reactions for the synthesis of tetrahydroquinoline derivatives. nih.gov The development of a stereoselective synthesis for a KRASG12C inhibitor with a quinoline-piperazine scaffold further underscores the importance and feasibility of creating chiral quinoline-based molecules. rsc.org These examples suggest that stereoselective transformations of this compound derivatives are achievable, opening avenues for the synthesis of novel chiral compounds.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Confirmation

High-Resolution Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

High-resolution FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For a molecule like 2-chloro-3-ethyl-6-methylquinoline, one would anticipate identifying vibrations associated with the quinoline (B57606) core, the C-Cl bond, and the ethyl and methyl substituents. However, no experimental FT-IR spectra for this specific compound are currently available in the reviewed literature.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An analysis of this compound would be expected to reveal distinct Raman shifts for the aromatic ring system and the alkyl side chains. Regrettably, specific Raman spectral data for this compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in this compound. The chemical shifts (δ) of the aromatic protons on the quinoline ring, the quartet and triplet of the ethyl group, and the singlet of the methyl group would be expected in distinct regions of the spectrum. The coupling constants (J) between adjacent protons would further help in assigning the specific positions of the substituents. Despite the utility of this technique, no ¹H NMR data for this compound has been reported in the searched sources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning complex molecular structures.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity of the ethyl group and the protons on the quinoline ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the placement of the substituents on the quinoline framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to define the molecule's three-dimensional conformation.

A comprehensive analysis using these advanced 2D NMR techniques would be invaluable for the complete structural elucidation of this compound. However, no such experimental data has been found in the public domain.

To our valued user,

Following a comprehensive search for scientific literature and data, we must inform you that detailed experimental information required to construct the requested article on This compound is not currently available in the public domain.

Our extensive search did not yield any published high-resolution mass spectrometry (HRMS) or single-crystal X-ray diffraction studies for this specific chemical compound. As a result, the necessary data for the following sections and subsections of your outline could not be located:

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Intermolecular Interactions: Hydrogen Bonding Networks and Aromatic π-π Stacking

While data exists for structurally related quinoline derivatives, your instructions to focus solely on "this compound" and to strictly adhere to the provided outline prevent the use of analogous information from different compounds. The generation of scientifically accurate and verifiable content, including the mandatory data tables, is contingent upon the availability of direct experimental findings for the specified molecule.

We are committed to providing authoritative and accurate information. Therefore, we cannot generate an article that would be based on speculation or data from other compounds, as this would not meet the scientific standards of your request.

Should you have an alternative compound of interest with published crystallographic and mass spectrometric data, or if you would like to proceed with a more general discussion on the characterization of quinoline derivatives, please let us know. We are ready to assist with your scientific content needs.

Sincerely,

Computational and Theoretical Chemistry of 2 Chloro 3 Ethyl 6 Methylquinoline

Prediction and Interpretation of Spectroscopic Parameters

Electronic Absorption (UV-Vis) Spectra Prediction and Excited State Analysis using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. dergipark.org.tr These calculations yield critical parameters such as excitation energies (which correlate to the wavelength of maximum absorption, λmax), and oscillator strengths (f), which indicate the intensity of the absorption bands. dergipark.org.tr

For quinoline (B57606) derivatives, TD-DFT, often paired with the B3LYP functional and a basis set like 6-311++G(d,p), has proven effective in reproducing experimental spectra. nih.govdergipark.org.trresearchgate.netresearchgate.net Studies on related compounds, such as 2-chloro-7-methylquinoline-3-carbaldehyde, show that the primary electronic transitions are typically of a π→π* nature, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr The substitution pattern on the quinoline ring, including the presence of chloro, ethyl, and methyl groups, significantly influences the energies of these frontier orbitals and thus the resulting absorption spectrum. nih.gov

The choice of solvent also impacts the UV-Vis spectrum, an effect that can be modeled computationally using approaches like the Polarizable Continuum Model (PCM). researchgate.netjournalcra.com Solvents of different polarities can stabilize the ground and excited states to varying degrees, leading to shifts in the absorption bands (solvatochromism). researchgate.net For 2-Chloro-3-ethyl-6-methylquinoline, one would expect characteristic π→π* transitions. The table below presents hypothetical TD-DFT results, illustrating the expected electronic transitions in different solvents.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| Gas Phase | 315 | 0.098 | HOMO → LUMO | π→π |

| Ethanol (B145695) | 322 | 0.115 | HOMO → LUMO | π→π |

| Chloroform | 320 | 0.112 | HOMO → LUMO | π→π |

| Gas Phase | 280 | 0.250 | HOMO-1 → LUMO | π→π |

| Ethanol | 285 | 0.265 | HOMO-1 → LUMO | π→π* |

Note: The data in this table is representative and derived from typical TD-DFT calculations on similar quinoline derivatives for illustrative purposes.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is indispensable for elucidating the mechanisms of chemical reactions, providing a molecular-level view of how reactants are transformed into products.

By mapping the potential energy surface of a reaction, computational chemistry can identify stable intermediates and the high-energy transition states that connect them. researchgate.net For this compound, several reaction types can be envisaged. The chlorine atom at the C2 position makes it susceptible to nucleophilic aromatic substitution (SNAr). Electrophilic substitution could occur on the benzene (B151609) ring portion of the scaffold.

DFT calculations can model the step-by-step process of these reactions. For instance, in an SNAr reaction, the model would first show the formation of a Meisenheimer complex (an intermediate) followed by the departure of the chloride ion. researchgate.net The geometry of the transition state for this process can be precisely located, providing insight into the structural requirements for the reaction to proceed. Similarly, studies on C-H activation in quinolines use DFT to propose catalytic cycles and identify key organometallic intermediates. mdpi.com

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. cutm.ac.in Calculating this barrier is a key output of mechanistic studies, as it directly relates to the reaction rate. A lower activation barrier implies a faster reaction.

Computational studies on quinoline reactions, such as the attack of hydroxyl radicals, have successfully calculated these barriers. researchgate.net For example, the attack at the C2 position of quinoline was found to have a higher activation barrier compared to attacks at other positions, indicating it is a less favorable reaction pathway. researchgate.net For this compound, one could calculate the activation barriers for various nucleophiles attacking the C2 position to predict their relative reactivity.

| Reaction | Reactant | Hypothetical ΔG‡ (kcal/mol) | Reaction Feasibility |

|---|---|---|---|

| SNAr at C2 | Methoxide (B1231860) | 22.5 | Moderate |

| SNAr at C2 | Ammonia (B1221849) | 28.0 | Slow |

| Electrophilic Nitration at C5 | NO₂+ | 19.8 | Favorable |

| Electrophilic Nitration at C8 | NO₂+ | 20.1 | Favorable |

Note: The data in this table is hypothetical and for illustrative purposes, based on known reactivity patterns of quinoline systems.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models account for this using solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like PCM (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species like intermediates and transition states, thereby lowering activation barriers. researchgate.netresearchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and solvent molecules, which can be critical for accurately describing the reaction mechanism.

For reactions involving this compound, using a model like CPCM would be crucial for obtaining accurate activation energies, especially if charged reactants or intermediates are involved. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govacs.org An MD simulation calculates the forces between atoms and uses them to predict their motions, providing a virtual "movie" of the molecule's behavior.

For this compound, MD simulations would be valuable for exploring its conformational space. The ethyl group at the C3 position is flexible and can rotate, leading to different conformers. MD simulations can reveal the preferred orientations of this group and the energy barriers between different conformations. This is particularly important when studying how the molecule might interact with a biological target, such as the active site of an enzyme. nih.govnih.gov Analysis of the simulation trajectory can provide metrics like the Root-Mean-Square Deviation (RMSD) to assess conformational stability and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are stable over time. acs.orgnih.gov

In Silico Predictive Modeling for Compound Design

In silico modeling uses computational methods to predict the properties of molecules before they are synthesized, guiding the design of new compounds with desired characteristics. mdpi.comnih.gov This is a cornerstone of modern drug discovery and materials science.

For a scaffold like this compound, these methods can be used to design new derivatives with potentially enhanced biological activity. tandfonline.comtandfonline.com Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their measured biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized molecules.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, typically a protein receptor. nih.govrsc.org Docking simulations score the different binding poses, helping to identify which derivatives are most likely to bind strongly to the target.

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Early prediction of these properties helps to eliminate candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

A typical workflow would involve using this compound as a starting point, making virtual modifications to its structure (e.g., changing substituents), and then using docking and QSAR models to predict the binding affinity and activity of these new analogs, while ADMET models ensure they retain drug-like properties. nih.govtandfonline.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Property Predictions

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, helping to assess the pharmacokinetic profile of a compound. For quinoline derivatives, various in silico tools and models are employed to predict these properties, offering insights into their potential as drug candidates.

Recent studies on novel series of quinoline analogues have utilized in silico ADME predictions to evaluate their drug-like properties. nih.gov These predictions are often based on established models such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. For a series of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, an ADME study indicated that the synthesized compounds possessed reliable ADME properties. researchgate.net

The bioavailability of quinoline derivatives, a key ADME parameter, has been the subject of computational analysis. For instance, the bioavailability score for a set of diquinothiazines, which are structurally related to quinolines, was calculated to be 0.55, suggesting good absorption. mdpi.com Furthermore, in silico models can predict permeability through biological barriers. The Caco-2 cell permeability model is often used to estimate intestinal absorption. For a group of synthesized diquinothiazines, all compounds showed high predicted Caco-2 permeability. mdpi.com Similarly, a lead compound in a study on substituted quinoline analogs was found to be highly permeable in an intestinal PAMPA (Parallel Artificial Membrane Permeability Assay) model. www.gov.uk

The interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP450) family, is another crucial aspect of ADME predictions. A study on a substituted quinoline analog found no significant liability with CYP2C9, 2C19, 2D6, and 3A4, although it did show inhibition of CYP1A2. www.gov.uk Such predictions are vital for anticipating potential drug-drug interactions.

The following table summarizes typical ADME parameters predicted for quinoline derivatives based on computational studies of analogous compounds.

| ADME Parameter | Predicted Property/Value for Analogous Quinolines | Significance |

| Oral Bioavailability | Generally predicted to be good based on Lipinski's Rule of Five. mdpi.comresearchgate.net | Indicates potential for oral administration. |

| Intestinal Absorption | High, with good predicted Caco-2 permeability. mdpi.com | Suggests efficient absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Variable, dependent on specific substitutions. | Determines potential for CNS activity or side effects. |

| Plasma Protein Binding | Moderately to highly bound. www.gov.uk | Affects the free concentration of the compound available for therapeutic action. |

| Metabolism (CYP450) | Generally low liability with major CYP isoforms, though specific inhibitions can occur. www.gov.uk | Predicts the likelihood of metabolic drug-drug interactions. |

It is important to note that these are generalized predictions based on studies of similar compounds, and experimental validation is necessary to confirm the ADME profile of this compound.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in generating hypotheses about how a ligand, such as this compound, might interact with a biological target at the molecular level.

While specific docking studies for this compound are not readily found, research on analogous quinoline derivatives provides significant insights into their potential binding modes and therapeutic targets. For example, a series of novel quinoline analogues were subjected to molecular docking studies against various Epidermal Growth Factor Receptor (EGFR) enzyme types, including wild-type and mutant forms, to evaluate their potential as anticancer agents. nih.gov The results of these studies help in understanding the structural requirements for effective binding to the ATP-binding site of the kinase.

In another study, quinoline derivatives were investigated as potential inhibitors of HIV non-nucleoside reverse transcriptase (NNRT-I). nih.gov Molecular docking was used to determine the binding affinity of the synthesized compounds within the active site of the enzyme, with some compounds showing high affinity. nih.gov Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked against the phosphatidylinositol 3-kinase (PI3Kα) to explore their anticancer potential. mdpi.com These studies demonstrate the utility of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The table below illustrates the types of interactions and targets that have been identified for quinoline derivatives through molecular docking studies.

| Target Protein | PDB ID | Key Interacting Residues (for analogous compounds) | Predicted Binding Affinity (for analogous compounds) |

| EGFR Tyrosine Kinase | 2JIV, 4I23, 5D41 | Not specified in abstract nih.gov | Potent inhibitory activity suggested nih.gov |

| HIV Reverse Transcriptase | 4I2P | Not specified in abstract nih.gov | High binding affinity observed for some derivatives nih.gov |

| PI3Kα | Not specified in abstract mdpi.com | Key binding residues within the PI3Kα binding site mdpi.com | Good correlation with in vitro anticancer activity mdpi.com |

These examples underscore the power of molecular docking in rational drug design, allowing for the prioritization of compounds for synthesis and biological evaluation based on their predicted interactions with therapeutic targets. The insights gained from these studies on related quinoline scaffolds can guide the hypothesis generation for the potential biological targets of this compound.

Topological and Quantum Chemical Descriptors Analysis

Topological and quantum chemical descriptors are numerical values that characterize the structure and electronic properties of a molecule. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties.

While a detailed analysis of topological and quantum chemical descriptors for this compound is not available in the reviewed literature, studies on related quinoline derivatives provide a framework for the types of descriptors that are relevant for this class of compounds.

Topological Descriptors: These are derived from the 2D representation of a molecule and encode information about its size, shape, and branching. Examples include:

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.

Wiener Index (W): A distance-based topological index that reflects the branching of the molecular skeleton.

Zagreb Indices (M1, M2): Connectivity indices that are sensitive to the degree of branching in a molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure and reactivity of a molecule. Common quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of a molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of a molecule.

HOMO-LUMO Gap: An indicator of the chemical reactivity and stability of a molecule.

Mulliken Charges: Provide information about the charge distribution on individual atoms within the molecule.

For a closely related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate , crystallographic data is available, which provides precise information about its molecular geometry. researchgate.netnih.gov This data can serve as a starting point for quantum chemical calculations to derive the descriptors mentioned above.

The following table presents a hypothetical set of descriptors for this compound, based on the expected values for a molecule of its structure and by analogy to related compounds.

| Descriptor Type | Descriptor Name | Hypothetical Value/Range | Significance |

| Topological | Molecular Weight ( g/mol ) | ~219.7 | Basic property influencing ADME. |

| Topological | Topological Polar Surface Area (TPSA) (Ų) | Low | Suggests good membrane permeability. |

| Quantum Chemical | HOMO Energy (eV) | Negative value | Indicates potential for electron donation in reactions. |

| Quantum Chemical | LUMO Energy (eV) | Less negative or positive value | Indicates potential for electron acceptance in reactions. |

| Quantum Chemical | HOMO-LUMO Gap (eV) | Moderate | Relates to chemical stability and reactivity. |

| Quantum Chemical | Dipole Moment (Debye) | Moderate | Influences solubility and intermolecular interactions. |

The analysis of these descriptors for a series of quinoline derivatives can lead to the development of predictive QSAR/QSPR models. These models are valuable tools for designing new compounds with improved activity and desired physicochemical properties, thereby accelerating the drug discovery process.

Advanced Research Perspectives and Broader Impact of Quinoline Chemistry

Design and Synthesis of Next-Generation Quinoline-Based Scaffolds

The functionalization of the quinoline (B57606) ring is a key strategy in modern synthetic chemistry for developing new compounds with enhanced pharmacological profiles. The precise and selective introduction of diverse functional groups can significantly expand the chemical space and therapeutic potential of quinoline derivatives.

The design of next-generation quinoline-based scaffolds often involves molecular hybridization, a strategy that combines the quinoline core with other bioactive pharmacophores to create hybrid molecules with improved or synergistic activities. For instance, the combination of quinoline and chalcone (B49325) scaffolds has yielded novel anticancer agents. This approach could be applied to 2-chloro-3-ethyl-6-methylquinoline to explore new therapeutic possibilities.

Furthermore, the development of novel synthetic pathways for quinoline derivatives is an active area of research. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still widely used, modern approaches focus on efficiency, selectivity, and functional group tolerance. The functionalization of the quinoline core through C-H activation has emerged as a powerful tool, allowing for the direct introduction of various substituents without the need for pre-functionalized starting materials.

Development of Sustainable and Green Synthetic Methodologies for Quinoline Derivatives

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. Consequently, there is a growing emphasis on developing sustainable and green synthetic methodologies for quinoline derivatives. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency.

Key areas of focus in green quinoline synthesis include:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalysts, particularly nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. Reusable catalysts are of particular interest for their economic and environmental benefits.

Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation and ultrasound as energy sources can significantly reduce reaction times and improve yields, contributing to more energy-efficient processes. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel minimizes intermediate isolation steps, reducing solvent usage and waste generation.

These green chemistry principles are applicable to the synthesis of a wide range of quinoline derivatives and are crucial for the sustainable production of these important compounds.

Advanced Spectroscopic Techniques in Structural Analysis

The unambiguous characterization of quinoline derivatives is essential for understanding their structure-activity relationships. A combination of advanced spectroscopic techniques is employed for the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for determining the carbon-hydrogen framework of quinoline derivatives. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within the molecule. For instance, in the analysis of a newly synthesized, complex quinoline derivative, 2D NMR was crucial in establishing its intricate structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a molecule. Fragmentation patterns observed in mass spectra can also offer valuable structural information.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule. These techniques are particularly useful for identifying characteristic vibrations of the quinoline ring system and its substituents. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

| Spectroscopic Technique | Information Provided |

| 1H and 13C NMR | Carbon-hydrogen framework and chemical environment of nuclei. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. |

| FTIR and Raman Spectroscopy | Presence of functional groups and molecular vibrations. |

| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. |

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental and computational methods provides a powerful approach to understanding the properties and reactivity of quinoline derivatives. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for chemists.

Predicting Molecular Properties: DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO energy gaps. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental results.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into reaction mechanisms, helping to rationalize experimental observations and predict the outcome of new reactions. For example, DFT calculations have been used to study the regioselectivity of reactions in quinoline synthesis.

Structure-Activity Relationship (SAR) Studies: By combining experimental biological activity data with computational modeling, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can help to identify the key structural features that are important for a particular biological activity and guide the design of new, more potent compounds.

The synergy between experimental and computational approaches accelerates the process of drug discovery and materials development by providing a deeper understanding of molecular behavior at the atomic level.

Potential Contributions to Functional Materials Science and Supramolecular Chemistry

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the development of functional organic materials. Quinoline derivatives have found applications in various areas of materials science.

Organic Light-Emitting Diodes (OLEDs): The luminescence properties of certain quinoline derivatives make them suitable for use as emitters or host materials in OLEDs. The emission color can be tuned by modifying the substituents on the quinoline ring.

Sensors: The ability of the quinoline nitrogen to coordinate with metal ions has been exploited in the design of fluorescent chemosensors for the detection of various metal ions.

Nonlinear Optics (NLO): Quinoline derivatives with extended π-conjugated systems can exhibit significant nonlinear optical properties, making them potential candidates for applications in optical communications and data storage.

In the realm of supramolecular chemistry, the planar structure of the quinoline ring and its ability to participate in π-π stacking and hydrogen bonding interactions make it a valuable component for the construction of self-assembled supramolecular architectures. These organized assemblies can exhibit novel properties and functions, with potential applications in areas such as molecular recognition, catalysis, and nanotechnology. The specific substitution pattern of this compound could influence its solid-state packing and intermolecular interactions, potentially leading to materials with interesting crystal engineering properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-3-ethyl-6-methylquinoline, and how can reaction progress be monitored?

A common method involves refluxing precursors such as ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with alkylating agents (e.g., 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline) in solvents like THF/DMF. Reaction progress is typically monitored using thin-layer chromatography (TLC), with purification via recrystallization from chloroform or acetone . Key steps include optimizing reaction time (e.g., 1 hour at 343 K) and stoichiometric ratios of reagents like KOtBu .

Q. How can structural confirmation of this compound derivatives be achieved?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL and ORTEP-3 are used for refinement and visualization. For example, dihedral angles between quinoline rings (e.g., 4.17° in ) and intermolecular interactions (C–H⋯π, π–π stacking) are critical for validating molecular geometry .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Infrared (IR) spectroscopy for functional groups (e.g., C=O stretches), and Mass Spectrometry (MS) for molecular weight confirmation. Crystallographic data (e.g., C–H bond lengths, Uiso values) complement these methods .

Advanced Research Questions

Q. How do substituents on the quinoline core influence molecular conformation and intermolecular interactions?

Substituents like ethyl and methyl groups affect planarity and packing. For instance, dihedral angles between quinoline systems (e.g., 68.68° in ) and phenyl rings are modulated by steric and electronic effects. Weak interactions (C–H⋯O/N) and π–π stacking (centroid distances ~3.7–3.8 Å) stabilize crystal lattices, which can be analyzed using SHELXL hydrogen-bonding tables .

Q. What strategies resolve contradictions in crystallographic data between similar quinoline derivatives?

Discrepancies in dihedral angles or packing motifs may arise from solvent polarity (e.g., chloroform vs. acetone) or counterion effects (e.g., hydrogen sulfate in ). Systematic comparison of unit cell parameters (e.g., using WinGX ) and Hirshfeld surface analysis can clarify such variations .

Q. How can reductive functionalization of this compound be optimized for bioactive analogs?

NaBH3CN-mediated reduction of imines (derived from 2-chloro-8-methyl-3-formylquinoline) at pH ≈6 is effective for synthesizing aminoquinolines. Key parameters include stoichiometry (1:1 amine:aldehyde), solvent choice (methanol), and post-reaction purification (cold methanol washes) .

Q. What computational tools validate experimental crystallographic data for quinoline derivatives?

SHELX programs (e.g., SHELXL for refinement , SHELXD for phase solving) and ORTEP-3 for graphical representation are widely used. For non-covalent interactions, Mercury software can map Hirshfeld surfaces and contact distances .

Methodological Considerations

Q. How to address low yields in quinoline syntheses involving multi-step reactions?

Optimize solvent systems (e.g., DMF for solubility vs. THF for reactivity), employ inert atmospheres to prevent side reactions, and use excess reagents (e.g., 1.2 equivalents of KOtBu) where steric hindrance limits efficiency .

Q. What protocols ensure reproducibility in crystallographic studies of halogenated quinolines?

Standardize crystallization conditions (e.g., slow evaporation from acetone), refine hydrogen atoms using idealized geometries (C–H = 0.93–0.97 Å), and validate data with R-factor convergence tests (e.g., R < 0.05 in ) .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity reports for this compound analogs?

Variations may stem from differences in substituent positioning (e.g., chloro vs. methoxy groups) or assay conditions (e.g., cell lines, concentrations). Cross-reference crystallographic data (e.g., planarity of quinoline rings ) with computational docking studies to correlate structure-activity relationships.

Q. Why do similar synthetic routes yield distinct crystal polymorphs?

Polymorphism arises from solvent polarity (e.g., chloroform vs. ethanol), cooling rates, or seeding techniques. Use powder X-ray diffraction (PXRD) to identify phases and Differential Scanning Calorimetry (DSC) to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.